
(1R)-(+)-2,10,Camphorsultam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-(+)-2,10,Camphorsultam is a chiral auxiliary derived from camphor. It is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. The compound is known for its high enantiomeric purity and stability, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(+)-2,10,Camphorsultam typically involves the reaction of camphor with sulfamide. The process begins with the oxidation of camphor to camphorquinone, followed by the reaction with sulfamide to form the sultam. The reaction conditions often include the use of solvents like ethanol and pyridine, and reagents such as hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-(+)-2,10,Camphorsultam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone.
Reduction: Reduction reactions can convert it back to camphor.
Substitution: It can participate in nucleophilic substitution reactions, where the sultam group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include camphorquinone, reduced camphor derivatives, and substituted camphor compounds.
Scientific Research Applications
Asymmetric Synthesis
Chiral Auxiliary Role
(1R)-(+)-2,10-Camphorsultam serves as a chiral auxiliary in asymmetric synthesis. It enhances the selectivity of reactions leading to the formation of specific enantiomers, which is crucial in the pharmaceutical industry for developing drugs with desired therapeutic effects and minimal side effects .
Key Applications in Synthesis :
- Pharmaceuticals : Utilized for synthesizing chiral intermediates in drug production.
- Agrochemicals : Plays a role in the synthesis of chiral pesticides and herbicides.
Biological Applications
Synthesis of Bioactive Molecules
The compound is instrumental in synthesizing biologically active molecules, including enzyme inhibitors and natural products. Its ability to induce chirality is valuable for studying enzyme-substrate interactions .
Case Study: Enzyme Inhibitors
Research has demonstrated that (1R)-(+)-2,10-Camphorsultam can be used to synthesize potent enzyme inhibitors, which are critical in treating various diseases. For instance, its derivatives have shown effectiveness against certain cancer cell lines by inhibiting specific enzymes involved in tumor growth .
Industrial Applications
Fine Chemicals Production
In industrial settings, (1R)-(+)-2,10-Camphorsultam is employed in producing fine chemicals and specialty materials. Its role as a chiral auxiliary allows manufacturers to create high-value products with enhanced purity and efficacy .
Recent Innovations
Recent studies have focused on developing novel derivatives of (1R)-(+)-2,10-Camphorsultam for enhanced applications. For example:
- N-Thiocyanato Derivatives : These derivatives have been synthesized for use as electrophilic thiocyanating reagents, showcasing their utility in creating new compounds with potential biological activity .
- Chiral Probes : The compound is also being explored as a chiral probe for optical resolution and X-ray crystallographic determination of carboxylic acids .
Mechanism of Action
The mechanism of action of (1R)-(+)-2,10,Camphorsultam involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through its chiral center, influencing the stereochemistry of the reaction products. This is achieved through the formation of diastereomeric intermediates, which are then selectively converted to the desired enantiomers .
Comparison with Similar Compounds
Similar Compounds
(1R)-(+)-Camphor: A precursor to (1R)-(+)-2,10,Camphorsultam, used in similar applications.
(1R,2S)-(+)-10,2-Camphorsultam: Another chiral auxiliary with similar properties but different stereochemistry.
(1R,4S)-(-)-Camphorquinone: Used in asymmetric synthesis and as a photoinitiator in polymer chemistry.
Uniqueness
This compound is unique due to its high enantiomeric purity and stability, making it a preferred choice in asymmetric synthesis. Its ability to induce chirality with high selectivity sets it apart from other similar compounds.
Biological Activity
(1R)-(+)-2,10-Camphorsultam is a chiral sulfonamide compound derived from camphor, known for its diverse biological activities and applications in organic synthesis. This article explores its biological properties, including its use in asymmetric synthesis, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C10H17NO2S
- Melting Point : 179-186 °C
- Optical Rotation : +33° in chloroform
The structure of (1R)-(+)-2,10-Camphorsultam includes a sulfonamide functional group, which is significant for its biological activity.
1. Asymmetric Synthesis
One of the primary applications of (1R)-(+)-2,10-Camphorsultam is as a chiral auxiliary in asymmetric synthesis. It has been effectively utilized to synthesize various chiral compounds, including amino acids and other biologically relevant molecules. For instance, it has been employed in the synthesis of:
- N-Fmoc-S-trityl-α-methylcysteine : The use of (1R)-(+)-2,10-Camphorsultam as a proton source facilitated the efficient asymmetric synthesis of this compound with high enantioselectivity .
2. Enantioresolution
(1R)-(+)-2,10-Camphorsultam has demonstrated effectiveness in the enantioresolution of carboxylic acids through HPLC techniques. This property is crucial for obtaining pure enantiomers for pharmaceutical applications .
Case Study 1: Synthesis of Chiral Isoquinuclidines
A study reported the use of (1R)-(+)-2,10-Camphorsultam in Diels-Alder reactions to synthesize chiral isoquinuclidines with high diastereomeric excess (d.e.). The reaction conditions were optimized using Lewis acids like TiCl4 and HfCl4, yielding products with up to 99% d.e. .
Case Study 2: Antimicrobial Activity
Research on camphor-derived compounds suggests that (1R)-(+)-2,10-Camphorsultam may exhibit antimicrobial properties. In a comparative study involving camphorimine complexes, it was found that certain derivatives showed significant activity against Gram-positive and Gram-negative bacterial strains .
The biological activity of (1R)-(+)-2,10-Camphorsultam may be attributed to its ability to interact with various biological targets:
- Chirality Transfer : The compound can transfer chirality to prochiral nucleophiles such as β-ketoesters and oxindoles, leading to products with high enantioselectivity .
- Enzyme Inhibition : It has been suggested that the sulfonamide group can inhibit certain enzymes by mimicking substrate structures or through covalent interactions.
Summary of Research Findings
Properties
IUPAC Name |
(1R)-10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.01,5]decane 4,4-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-11-14(12,13)8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8?,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNBFBNHBGLRO-SFVIPPHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CNS(=O)(=O)C3C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@]13CNS(=O)(=O)C3C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.